5-Thiazoleacetic acid, 2-amino-4-hydroxy-

Descripción general

Descripción

5-Thiazoleacetic acid, 2-amino-4-hydroxy- is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is notable for its diverse biological activities and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-thiazoleacetic acid, 2-amino-4-hydroxy- typically involves the reaction of thiazole derivatives with appropriate reagents. One common method includes the reaction of 2-acetylbenzimidazoles with thiourea in the presence of iodine in ethyl alcohol . Another approach involves the electrochemical synthesis of thiazole-based copolymers .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of multiwalled carbon nanotubes modified glassy carbon electrodes has been reported for the preparation of poly(2-amino-4-thiazoleacetic acid) for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 5-Thiazoleacetic acid, 2-amino-4-hydroxy- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the amino and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the thiazole ring .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

5-Thiazoleacetic acid, 2-amino-4-hydroxy has shown promise in anti-inflammatory applications. Research indicates that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models. Its mechanism involves the modulation of inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases such as arthritis and other chronic conditions.

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. Studies have indicated that derivatives of thiazole compounds exhibit significant anticonvulsant activity, with some analogues showing effectiveness comparable to standard medications like ethosuximide. For instance, certain synthesized thiazole derivatives displayed median effective doses significantly lower than those of conventional treatments, suggesting a potential for developing new anticonvulsant drugs .

Anticancer Potential

5-Thiazoleacetic acid, 2-amino-4-hydroxy has been investigated for its anticancer properties. Various studies have synthesized thiazole-bearing compounds that demonstrated cytotoxic effects against multiple cancer cell lines. For example, one study reported that thiazole derivatives exhibited selective activity against human glioblastoma and melanoma cells, with some compounds achieving IC50 values in the low micromolar range. These findings highlight the potential of thiazole derivatives as leads in cancer therapy development .

Case Study: Thiazole-Pyridine Hybrids

A recent study focused on synthesizing thiazole-pyridine hybrids and evaluating their antitumor activity against several cancer cell lines (e.g., PC3, MCF-7). One hybrid demonstrated better anti-breast cancer efficacy than the standard drug 5-fluorouracil, indicating the therapeutic potential of these compounds in oncology .

Antimicrobial Properties

The antimicrobial activity of 5-thiazoleacetic acid, 2-amino-4-hydroxy has been documented across various studies. Compounds derived from thiazoles have shown significant antibacterial and antifungal activities against a range of pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans, demonstrating promising results that could lead to new antimicrobial agents .

Case Study: Antimicrobial Efficacy

In one research effort, a series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy. Some compounds exhibited MIC values lower than standard antibiotics, suggesting their potential as effective alternatives in treating infections caused by resistant strains .

Summary of Findings

The following table summarizes key findings regarding the applications of 5-thiazoleacetic acid, 2-amino-4-hydroxy:

Mecanismo De Acción

The mechanism of action of 5-thiazoleacetic acid, 2-amino-4-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in metabolic pathways or interact with DNA to exert its biological effects. The compound’s ability to modulate enzyme activity and receptor interactions is crucial for its therapeutic potential .

Comparación Con Compuestos Similares

2-Amino-4-aryl thiazole: Known for its potent biological activities, including antimicrobial and anticancer properties.

2-Amino-α-(methoxyimino)-4-thiazoleacetic acid: Another thiazole derivative with significant biological activity.

Uniqueness: 5-Thiazoleacetic acid, 2-amino-4-hydroxy- stands out due to its unique combination of amino and hydroxyl groups on the thiazole ring, which enhances its reactivity and potential for diverse chemical modifications. This structural uniqueness contributes to its broad spectrum of biological activities and makes it a valuable compound in medicinal chemistry .

Actividad Biológica

5-Thiazoleacetic acid, 2-amino-4-hydroxy- (CAS No. 199991-61-2) is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, supported by data tables and research findings.

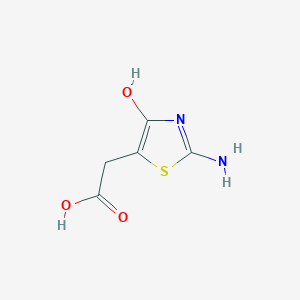

Chemical Structure and Properties

5-Thiazoleacetic acid, 2-amino-4-hydroxy- features a thiazole ring with amino and hydroxyl substituents. Its molecular weight is approximately 174.18 g/mol. The compound's unique structure enhances its reactivity and potential for various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 174.18 g/mol |

| CAS Number | 199991-61-2 |

| Chemical Structure | Thiazole ring with amino and hydroxyl groups |

Antimicrobial Activity

Research indicates that 5-Thiazoleacetic acid, 2-amino-4-hydroxy- exhibits significant antimicrobial properties against a range of bacterial and fungal strains. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Case Study: Antimicrobial Efficacy

In a recent study, derivatives of thiazole compounds were tested against E. coli and S. aureus. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL, comparable to standard antibiotics like fluconazole .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Its ability to scavenge free radicals has been linked to its hydroxyl group, which plays a crucial role in reducing oxidative stress.

Research Findings

A study demonstrated that the antioxidant potential of thiazole derivatives was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Compounds showed significant scavenging activity, indicating their potential as therapeutic agents in oxidative stress-related conditions .

Anti-inflammatory Activity

5-Thiazoleacetic acid, 2-amino-4-hydroxy- has shown promise in anti-inflammatory applications. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. Various derivatives have been synthesized and tested against different cancer cell lines, showing promising cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have indicated that certain thiazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and K562 (leukemia). The most active compounds demonstrated IC50 values in the low micromolar range .

Comparative Analysis with Similar Compounds

5-Thiazoleacetic acid, 2-amino-4-hydroxy- can be compared with other thiazole derivatives to understand its unique biological profile:

| Compound | Biological Activity | Notable Effects |

|---|---|---|

| 2-Amino-4-aryl thiazole | Antimicrobial | Broad spectrum against bacteria |

| 2-Amino-α-(methoxyimino)-4-thiazoleacetic acid | Anticancer | Significant cytotoxicity |

| 5-Thiazoleacetic acid, 2-amino-4-hydroxy- | Antimicrobial, Antioxidant, Anti-inflammatory, Anticancer | Diverse therapeutic potential |

Propiedades

IUPAC Name |

2-(2-amino-4-hydroxy-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h10H,1H2,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUQFCODCOKKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20290769 | |

| Record name | 5-thiazoleacetic acid, 2-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199991-61-2 | |

| Record name | 5-thiazoleacetic acid, 2-amino-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20290769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.